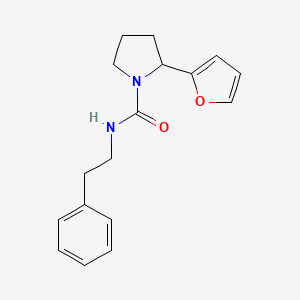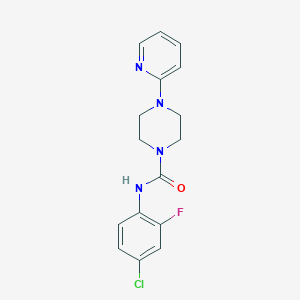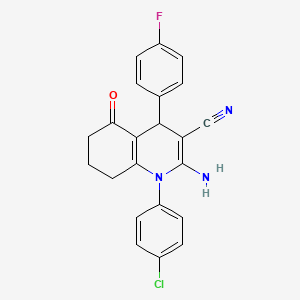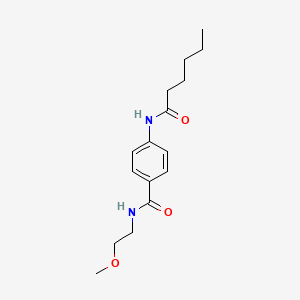
2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide
説明
2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide, also known as FPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidinecarboxamides, which have been shown to possess a wide range of biological activities. FPE has been of particular interest due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to act by modulating various signaling pathways in the body. In cancer cells, 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is also thought to be modulated by 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide through the inhibition of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects in various cell types. In cancer cells, 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is also affected by 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide, as it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In the brain, 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide in lab experiments is its relatively low toxicity and high purity. It is also readily available and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide. One area of interest is the development of 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide and its potential side effects. Additionally, the development of more soluble forms of 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide could improve its efficacy in lab experiments and clinical applications. Overall, 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide shows promise as a versatile and effective compound for scientific research.
科学的研究の応用
2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is another area of interest, as 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2-furyl)-N-(2-phenylethyl)-1-pyrrolidinecarboxamide has also been studied for its potential in treating neurodegenerative disorders, such as Alzheimer's disease, by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(furan-2-yl)-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(18-11-10-14-6-2-1-3-7-14)19-12-4-8-15(19)16-9-5-13-21-16/h1-3,5-7,9,13,15H,4,8,10-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPGFYNQKYOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCCC2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4674497.png)
![N-ethyl-4-(2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B4674513.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B4674516.png)
![2-[(3-allyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-benzylacetamide](/img/structure/B4674533.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4674535.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4674556.png)
![N-(2,4-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4674562.png)


![methyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4674584.png)
![ethyl 4-benzyl-1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B4674587.png)


![N-(3-acetylphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4674610.png)